2-(1-(tert-Butyl)-1H-pyrazol-4-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(1-tert-butyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid is a chemical compound with the molecular formula C9H12N2O3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid typically involves the reaction of tert-butylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to fluorination and subsequent carboxylation to yield the final product. The reaction conditions often include the use of strong bases and fluorinating agents under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(1-tert-butyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
2-(1-tert-butyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetic acid moiety can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The pyrazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid
- 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-chloroacetic acid
- 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-bromoacetic acid
Uniqueness
Compared to similar compounds, 2-(1-tert-butyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties and biological activity. The difluoroacetic acid moiety enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C9H12F2N2O2 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-(1-tert-butylpyrazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H12F2N2O2/c1-8(2,3)13-5-6(4-12-13)9(10,11)7(14)15/h4-5H,1-3H3,(H,14,15) |
InChI Key |
UQRDFPZAYVFQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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